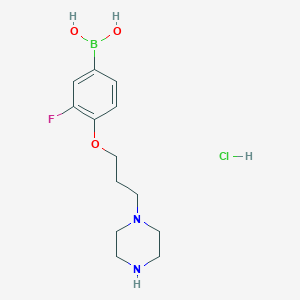

(3-Fluor-4-(3-(Piperazin-1-yl)propoxy)phenyl)boronsäurehydrochlorid

Übersicht

Beschreibung

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride, also known as FPPAH, is a novel boronate-containing compound with a wide range of applications in scientific research and laboratory experiments. It is a highly versatile and useful compound, with a variety of properties that make it suitable for many different applications.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Die Verbindung ist eine Art von Boronsäure, die häufig in der organischen Synthese verwendet werden . Sie sind besonders nützlich in Suzuki-Miyaura-Kreuzkupplungsreaktionen, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet werden .

Arzneimittelforschung

Boronsäuren, einschließlich dieser Verbindung, werden oft in der Arzneimittelforschung verwendet, da sie reversible kovalente Bindungen mit Proteinen eingehen können . Dies macht sie nützlich bei der Entwicklung von Proteaseinhibitoren, einer Klasse von antiviralen Medikamenten.

Fluoreszenzanalysen

Das Vorhandensein des Fluoratoms in der Verbindung könnte sie möglicherweise für Fluoreszenzanalysen nützlich machen. Fluorhaltige Verbindungen weisen oft einzigartige photophysikalische Eigenschaften auf, die sie als Fluoreszenz-Sonden in der biologischen Forschung nützlich machen .

Materialwissenschaft

Boronsäuren sind dafür bekannt, mit Diolen Boronsäureester zu bilden, was bei der Herstellung dynamischer kovalenter Materialien genutzt werden kann . Diese Materialien haben die Fähigkeit, sich selbst zu heilen und auf ihre Umgebung zu reagieren.

Biologische Forschung

Der Piperazin-Rest in der Verbindung ist ein häufiges Merkmal vieler biologisch aktiver Verbindungen . Piperazin und seine Derivate sind bekannt für eine breite Palette pharmakologischer Eigenschaften, darunter antivirale, antifungale und Antikrebsaktivitäten.

Analytische Chemie

Boronsäuren können reversibel an Diole binden, was bei der Entwicklung von Sensoren für den Nachweis von Kohlenhydraten genutzt wurde . Dies könnte eine mögliche Anwendung dieser Verbindung in der analytischen Chemie sein.

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to be utilized in suzuki-miyaura coupling reactions .

Mode of Action

Boronic acids, including this compound, are known to participate in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

Boronic acids are known to participate in suzuki-miyaura coupling reactions , which are widely used in organic synthesis. These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.

Result of Action

As a boronic acid derivative, it is likely to participate in suzuki-miyaura coupling reactions , leading to the formation of new organic compounds. The resulting compounds could have various effects depending on their structure and the biological system in which they are introduced.

Vorteile Und Einschränkungen Für Laborexperimente

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride has a number of advantages for laboratory experiments, including its low cost, ease of synthesis, and wide range of applications. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride for laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not compatible with many other compounds, making it difficult to use in complex reactions.

Zukünftige Richtungen

There are a number of potential future directions for research into (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride, including further investigations into its mechanism of action, biochemical and physiological effects, and applications in drug delivery, imaging, and therapeutic uses. Additionally, further research could be done into the synthesis of more complex compounds containing (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride, as well as the development of novel methods for its use in laboratory experiments. Finally, further research could be done into the potential toxicological effects of (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride and its potential for use in medical applications.

Biochemische Analyse

Biochemical Properties

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator . The boronic acid moiety in the compound allows it to form reversible covalent bonds with the active sites of these enzymes, thereby influencing their activity. Additionally, the piperazine group enhances its binding affinity to certain proteins, making it a valuable tool in biochemical assays .

Cellular Effects

The effects of (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases . By modulating these pathways, it can affect gene expression and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by forming reversible covalent bonds with the active sites of target enzymes . This interaction can lead to the inhibition of enzyme function, thereby affecting downstream signaling pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models. Its stability and activity may decrease over extended periods, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cytotoxicity and adverse impacts on organ function . These threshold effects highlight the importance of dose optimization in experimental settings.

Metabolic Pathways

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions are crucial for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its activity and efficacy .

Subcellular Localization

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with its target enzymes and proteins within the appropriate cellular context .

Eigenschaften

IUPAC Name |

[3-fluoro-4-(3-piperazin-1-ylpropoxy)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BFN2O3.ClH/c15-12-10-11(14(18)19)2-3-13(12)20-9-1-6-17-7-4-16-5-8-17;/h2-3,10,16,18-19H,1,4-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDGHBWBWNLTKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCN2CCNCC2)F)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)

![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)

![1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate](/img/structure/B1458559.png)